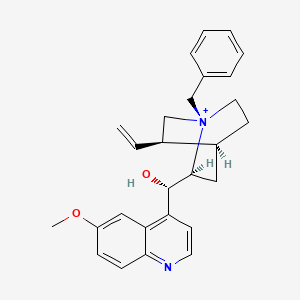
tert-Butyl methyl terephthalate
概要
説明
“tert-Butyl methyl terephthalate” is a misnomer or a less common name. The closest compound that matches your description is “Methyl tert-butyl ether” (MTBE), also known as “tert-butyl methyl ether”. MTBE is a volatile, flammable, and colorless liquid that is sparingly soluble in water . It is primarily used as a fuel additive to increase the octane rating and knock resistance, and reduce unwanted emissions .
Synthesis Analysis
MTBE can be synthesized by an acid-catalyzed reaction between methanol and isobutene . A study suggests that the addition of MTBE increases the number of active sites during the polymerization of propene by the stopped-flow method .
Molecular Structure Analysis
The structural formula of MTBE is (CH3)3COCH3 . It belongs to the class of organic compounds known as tertiary alcohols. These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .
Chemical Reactions Analysis
MTBE is used as a fuel component in fuel for gasoline engines . It is manufactured via the chemical reaction of methanol and isobutylene . Methanol is primarily derived from natural gas, where steam reforming converts the various light hydrocarbons in natural gas (primarily methane) into carbon monoxide and hydrogen .
Physical And Chemical Properties Analysis
MTBE is a volatile, flammable, and colorless liquid that is sparingly soluble in water . It has a molar mass of 88.150 g·mol −1 and a density of 0.7404 g/cm 3 . It has a melting point of −109 °C and a boiling point of 55.2 °C .
科学的研究の応用
Infrared Spectroscopy in Polymer Research
An infrared spectroscopic study of model compounds of poly(tetramethylene terephthalate) provides insight into the crystal conformations of aliphatic segments in these compounds, indicating a similarity to the crystal phases of PTMT (Gillette, Dirlikov, Koenig, & Lando, 1982).
Glycolysis of Polyethylene Terephthalate
Research on the glycolysis of poly(ethylene terephthalate) (PET) using basic ionic liquids as catalysts shows significant advancements in PET recycling techniques. This process highlights the transformation of PET into valuable monomers (Yue, Wang, Zhang, Ni, & Jin, 2011).
Biotransformation and Metabolism Studies
Studies on the metabolism of related compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene in rats and humans, contribute to our understanding of biotransformation processes in living organisms (Daniel, Gage, & Jones, 1968).
Thermal Degradation of Polymers
Investigations into the thermal degradation of poly(butylene terephthalate) provide valuable insights into the stability and longevity of this material under high-temperature conditions (Sono, Kinashi, Sakai, & Tsutsumi, 2017).
Adsorptive Removal in Water Treatment
Research on the use of metal-organic frameworks, like iron terephthalate, in the adsorptive removal of dyes from contaminated water, demonstrates the potential of these materials in environmental clean-up and water treatment processes (Haque, Jun, & Jhung, 2011).
Mesomorphic Properties in Material Science
The study of mesomorphic properties of bis(4-alkoxycarbonylphenyl)terephthalates helps in understanding the effects of branching in ester alkyl groups, which is crucial for developing new materials with specific liquid crystalline properties (Matsunaga & Miyajima, 1990).
Catalytic Applications in Chemical Processes
The use of chromium terephthalate metal organic framework in the selective oxidation of tetralin showcases the catalytic potential of such materials in chemical synthesis, particularly in producing valuable raw materials for industrial processes (Kim, Bhattacharjee, Jeong, Soon‐Yong Jeong, & Ahn, 2009).
作用機序
Target of Action
Tert-Butyl methyl terephthalate, similar to other phthalates, is primarily targeted by various microorganisms in the environment . These microorganisms, such as Acinetobacter sp. SL3, are capable of co-metabolically degrading the compound . The primary targets of this compound are the enzymes and biochemical pathways within these microorganisms that enable the degradation process .
Mode of Action
The interaction of this compound with its microbial targets involves the co-metabolic degradation of the compound. This process is defined as the ability of a microorganism to convert a non-growth substrate in the presence of either a growth substrate or another biodegradable substrate . The number of carbons present in the n-alkane substrate significantly influences the degradation rate of the compound and the accumulation of tert-butyl alcohol (TBA), a byproduct of the degradation process .
Biochemical Pathways
The biodegradation of this compound involves various biochemical pathways within the microorganisms. These pathways are affected by the presence of the compound, leading to its degradation and the production of byproducts such as TBA
Pharmacokinetics
Similar compounds like methyl tert-butyl ether (mtbe) are known to be volatile, flammable, and sparingly soluble in water . These properties can impact the bioavailability of the compound in the environment and within the microorganisms that degrade it.
Result of Action
The result of the action of this compound within its microbial targets is its degradation and the production of byproducts such as TBA . This process helps in the removal of the compound from the environment, thereby reducing its potential toxic effects .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of MTBE degradation by Acinetobacter sp. SL3 did not show an obvious decrease after nine rounds of MTBE replenishment ranging from 0.1–0.5 mmol L −1 . Additionally, the mixed consortium effectively removed MTBE in the presence of other gasoline components, and exhibited stronger adaptability, especially at low or high temperatures .
Safety and Hazards
MTBE is a highly flammable liquid . It has low acute toxicity to human health with possible narcotic effects at high exposures . It causes slight eye and mild to moderate skin irritation . It is also the second most frequently detected volatile organic compound in shallow groundwater due to the accidental leakage of gasoline .
将来の方向性
Biodegradation is a promising method for the removal of MTBE from contaminated sites . A bacterial strain able to co-metabolically degrade MTBE was isolated and named as Acinetobacter sp. SL3 based on 16S rRNA gene sequencing analysis . This study supports the cultivation of a mixed consortium to remediate MTBE-contaminated environments, either as a single substrate or in environments containing other gasoline components .
特性
IUPAC Name |
4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(15)10-7-5-9(6-8-10)11(14)16-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSIMKLZANLUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





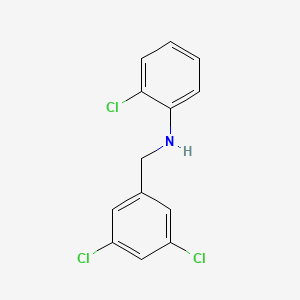
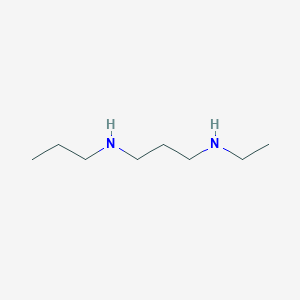
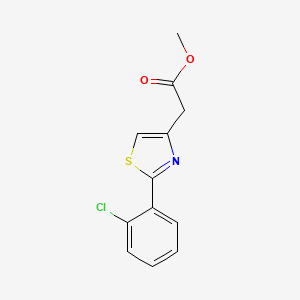

![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)
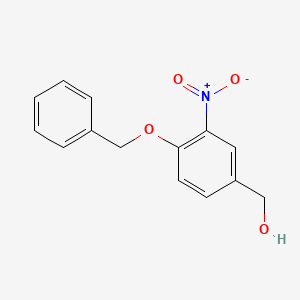
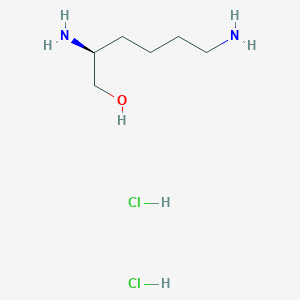
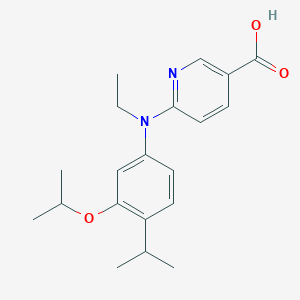

amine](/img/structure/B3076854.png)
![[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride](/img/structure/B3076862.png)
